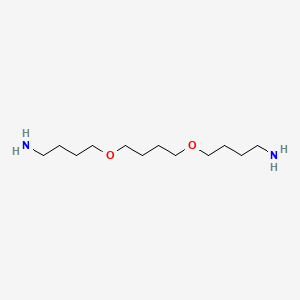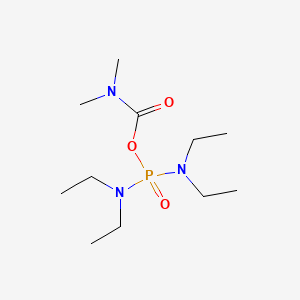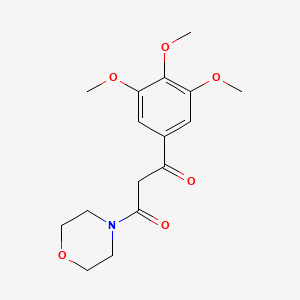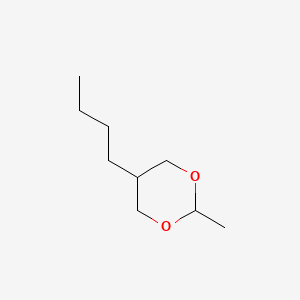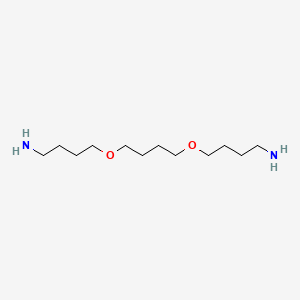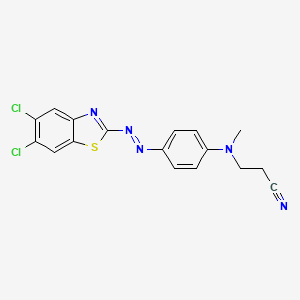![molecular formula C17H14ClN5O4S B13748090 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- CAS No. 3843-41-2](/img/structure/B13748090.png)
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is a complex organic compound with the molecular formula C16H12ClN5O4S . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments.
Preparation Methods
The synthesis of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 6-amino-1-naphthalenesulfonamide . The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the cleavage of the azo bond.
Scientific Research Applications
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- has several scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The azo group plays a crucial role in its activity, as it can undergo reduction to form active metabolites that exert their effects .
Comparison with Similar Compounds
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- can be compared with other similar compounds, such as:
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-: This compound lacks the N-methyl group, which may affect its chemical properties and reactivity.
1-Naphthalenesulfonamide, 5-(acetyloxy)-N-[4-(diethylamino)-2-methylphenyl]-: This compound has different substituents, leading to variations in its chemical behavior and applications.
The uniqueness of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
CAS No. |
3843-41-2 |
|---|---|
Molecular Formula |
C17H14ClN5O4S |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H14ClN5O4S/c1-20-28(26,27)16-4-2-3-12-11(16)6-7-14(19)17(12)22-21-15-8-5-10(23(24)25)9-13(15)18/h2-9,20H,19H2,1H3 |
InChI Key |
GPBGNHRBAZSRJF-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
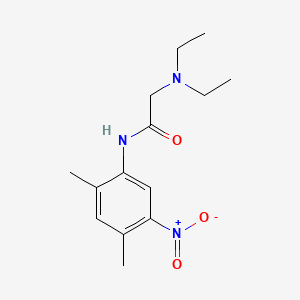
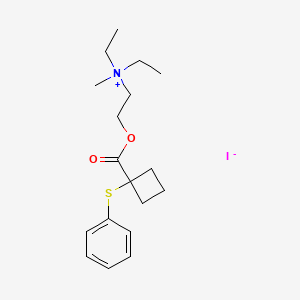
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)


